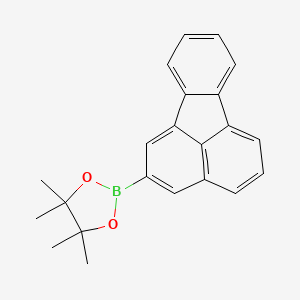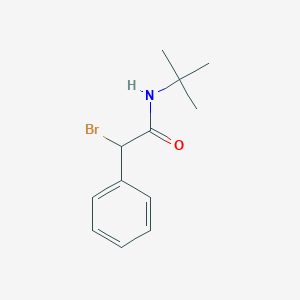
N1-(tert-butyl)-2-bromo-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(tert-butyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(tert-butyl)-2-bromo-2-phenylacetamide typically involves the reaction of tert-butylamine with 2-bromo-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N1-(tert-butyl)-2-bromo-2-phenylacetamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylacetamide moiety.
Reduction: Reduced derivatives of the phenylacetamide moiety.
Hydrolysis: Corresponding carboxylic acid and tert-butylamine.
Aplicaciones Científicas De Investigación
N1-(tert-butyl)-2-bromo-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(tert-butyl)-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylacetamide moiety can interact with biological macromolecules, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a tert-butyl group and a phenyl moiety, used as an oxidant in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative of N-Boc piperazine, used as an intermediate in the synthesis of various organic compounds.
Uniqueness: N1-(tert-butyl)-2-bromo-2-phenylacetamide is unique due to the combination of its tert-butyl, bromine, and phenylacetamide groups. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55341-86-1 |
|---|---|
Fórmula molecular |
C12H16BrNO |
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
2-bromo-N-tert-butyl-2-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15) |
Clave InChI |
VXEFRBVOWZKXBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



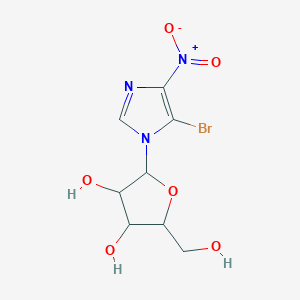


![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)

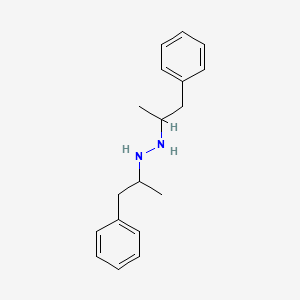
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

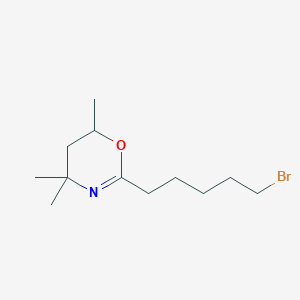

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
